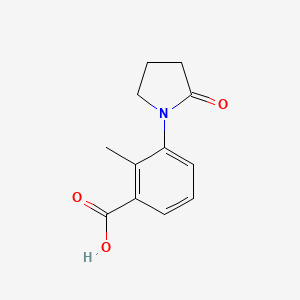sulfane](/img/structure/B13693284.png)
[2-(Chloromethoxy)ethyl](methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethoxy)ethylsulfane is an organic compound characterized by the presence of a chloromethoxy group attached to an ethyl chain, which is further bonded to a methylsulfane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)ethylsulfane typically involves the reaction of 2-chloroethanol with methylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the methylthiol group, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(Chloromethoxy)ethylsulfane can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethoxy)ethylsulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chloromethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethoxy)ethylsulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of sulfur-containing compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Chloromethoxy)ethylsulfane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in these interactions are often related to the formation and breaking of sulfur-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethoxy)ethylether
- 2-(Chloromethoxy)ethylamine
- 2-(Chloromethoxy)ethylketone
Uniqueness
Compared to similar compounds, 2-(Chloromethoxy)ethylsulfane is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and properties. This makes it particularly useful in reactions where sulfur-containing intermediates are required.
Eigenschaften
Molekularformel |
C4H9ClOS |
|---|---|
Molekulargewicht |
140.63 g/mol |
IUPAC-Name |
1-(chloromethoxy)-2-methylsulfanylethane |
InChI |
InChI=1S/C4H9ClOS/c1-7-3-2-6-4-5/h2-4H2,1H3 |
InChI-Schlüssel |
QOROLHYLCDMSAK-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCOCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Oxo-5,6-dihydrobenzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B13693204.png)
![3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13693206.png)


![Imidazo[1,5-a]pyrazine-1-carbaldehyde](/img/structure/B13693227.png)
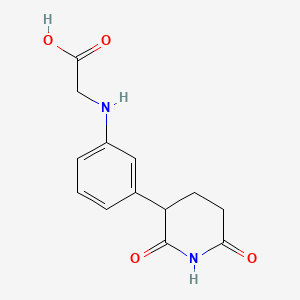
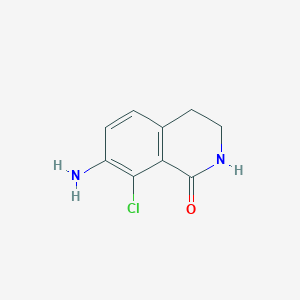
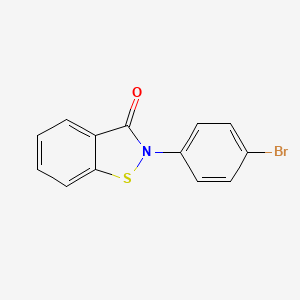

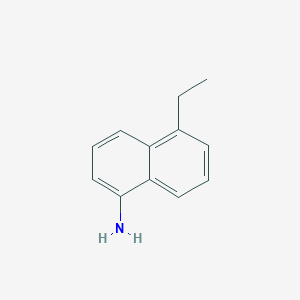
![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
